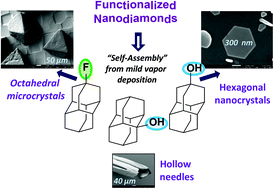The functionalization of nanodiamonds (diamondoids) as a key parameter of their easily controlled self-assembly in micro- and nanocrystals from the vapor phase†
Nanoscale Pub Date: 2014-12-08 DOI: 10.1039/C4NR04442H
Abstract
We detail herein readily accessible processes to control previously unobserved robust self-assemblies of nanodiamonds (diamondoids) in micro- and nanocrystals from their mild vapor deposition. The chemical functionalization of uniform and discernible nanodiamonds was found to be a key parameter, and depending on the type of functional group (hydroxy, fluorine, etc.) and its position on the diamondoid, the structure of the discrete deposits can vary dramatically. Thus, well-defined anisotropic structures such as rod, needle, triangle or truncated octahedron shapes can be obtained, and self-assembled edifices of sizes ranging from 20 nm to several hundred micrometers formed with conservation of a similar structure for a given diamondoid. Key thermodynamic data including sublimation enthalpy of diamondoid derivatives are reported, and the SEM of the self-assemblies coupled with EDX analyses and XRD attest the nature and purity of nanodiamond crystal deposits. This attractive method is simple and outperforms in terms of deposit quality dip-coating methods we used. This vapor phase deposition approach is expected to allow for an easy formation of diamondoid nanoobjects on different types of substrates.


Recommended Literature
- [1] An ultrastable olefin-linked covalent organic framework for photocatalytic decarboxylative alkylations under highly acidic conditions†
- [2] Redox-neutral tri-/difluoromethylation of para-quinone methides with sodium sulfinates†
- [3] Interaction of water with the G-quadruplex loop contributes to the binding energy of G-quadruplex to protein
- [4] On the thermodynamic properties of a few concentrated salt solutions
- [5] Correction: Transient coarsening and the motility of optically heated Janus colloids in a binary liquid mixture
- [6] Unexpected formation of a μ-carbido diruthenium(iv) complex during the metalation of phthalocyanine with Ru3(CO)12 and its catalytic activity in carbene transfer reactions†
- [7] Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part VI. Proton binding studies of a pyridine-strapped 5,12-dioxocyclam based macrobicycle†‡§
- [8] How one-photon can induce water splitting into hydrogen peroxide and hydrogen by aluminum porphyrins. Rationale of the thermodynamics†
- [9] Synthesis, structure and magnetic properties of a novel family of heterometallic nonanuclear NaI2MnIII6LnIII (Ln = Eu, Gd, Tb, Dy) complexes†
- [10] FeII/α-ketoglutarate hydroxylases involved in nucleobase, nucleoside, nucleotide, and chromatin metabolism

Journal Name:Nanoscale
Research Products
-
CAS no.: 161404-76-8
-
CAS no.: 14104-19-9
-
CAS no.: 129212-21-1









